Cas no 2411323-92-5 (Methyl (E)-4-[4-(1,2-oxazol-3-ylmethylsulfonyl)piperazin-1-yl]-4-oxobut-2-enoate)

Methyl (E)-4-[4-(1,2-oxazol-3-ylmethylsulfonyl)piperazin-1-yl]-4-oxobut-2-enoate is a specialized organic compound featuring a piperazine core functionalized with a 1,2-oxazole sulfonyl group and an α,β-unsaturated ester moiety. Its structure combines electrophilic and nucleophilic reactivity, making it a versatile intermediate in medicinal chemistry and drug development. The presence of the sulfonyl group enhances stability and modulates biological activity, while the conjugated ester offers potential for further derivatization. This compound is particularly valuable in the synthesis of pharmacologically active molecules, such as kinase inhibitors or protease modulators, due to its ability to participate in Michael additions and other key transformations. Its well-defined stereochemistry (E-configuration) ensures consistent reactivity in synthetic applications.
Methyl (E)-4-[4-(1,2-oxazol-3-ylmethylsulfonyl)piperazin-1-yl]-4-oxobut-2-enoate structure
2411323-92-5 structure
Product name:Methyl (E)-4-[4-(1,2-oxazol-3-ylmethylsulfonyl)piperazin-1-yl]-4-oxobut-2-enoate
CAS No:2411323-92-5
MF:C13H17N3O6S
Molecular Weight:343.355581998825
CID:5358398
PubChem ID:146099556

Methyl (E)-4-[4-(1,2-oxazol-3-ylmethylsulfonyl)piperazin-1-yl]-4-oxobut-2-enoate 化学的及び物理的性質

名前と識別子

    • Z4097795256
    • methyl (2E)-4-{4-[(1,2-oxazol-3-yl)methanesulfonyl]piperazin-1-yl}-4-oxobut-2-enoate
    • Methyl (E)-4-[4-(1,2-oxazol-3-ylmethylsulfonyl)piperazin-1-yl]-4-oxobut-2-enoate
    • インチ: 1S/C13H17N3O6S/c1-21-13(18)3-2-12(17)15-5-7-16(8-6-15)23(19,20)10-11-4-9-22-14-11/h2-4,9H,5-8,10H2,1H3/b3-2+
    • InChIKey: LAFVFRXFWKABKC-NSCUHMNNSA-N
    • SMILES: S(CC1C=CON=1)(N1CCN(C(/C=C/C(=O)OC)=O)CC1)(=O)=O

計算された属性

  • 水素結合ドナー数: 0
  • 氢键受体数量: 8
  • 重原子数量: 23
  • 回転可能化学結合数: 6
  • 複雑さ: 563
  • XLogP3: -1.1
  • トポロジー分子極性表面積: 118

Methyl (E)-4-[4-(1,2-oxazol-3-ylmethylsulfonyl)piperazin-1-yl]-4-oxobut-2-enoate Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-26598286-0.05g
methyl (2E)-4-{4-[(1,2-oxazol-3-yl)methanesulfonyl]piperazin-1-yl}-4-oxobut-2-enoate
2411323-92-5 95.0%
0.05g
$246.0 2025-03-20

Methyl (E)-4-[4-(1,2-oxazol-3-ylmethylsulfonyl)piperazin-1-yl]-4-oxobut-2-enoate 関連文献

Methyl (E)-4-[4-(1,2-oxazol-3-ylmethylsulfonyl)piperazin-1-yl]-4-oxobut-2-enoateに関する追加情報

Introduction to Methyl (E)-4-[4-(1,2-Oxazol-3-ylmethylsulfonyl)piperazin-1-yl]-4-oxobut-2-enoate

Methyl (E)-4-[4-(1,2-Oxazol-3-ylmethylsulfonyl)piperazin-1-yl]-4-oxobut-2-enoate is a highly specialized organic compound with the CAS number 2411323925. This compound has garnered significant attention in the fields of medicinal chemistry and pharmacology due to its unique structural features and promising biological activities. The molecule is characterized by a complex architecture that includes a piperazine ring, an oxazole moiety, and a methyl ester group, all of which contribute to its diverse functional properties.

The piperazine ring in the molecule serves as a central hub for various functional groups, providing the compound with a rigid structure that facilitates interactions with biological targets. The oxazole moiety, attached via a methanesulfonyl group, adds electron-withdrawing characteristics, enhancing the compound's ability to modulate enzymatic activities. Additionally, the methyl ester group at the terminal position plays a crucial role in stabilizing the molecule's conformation and influencing its pharmacokinetic properties.

Recent studies have highlighted the potential of this compound as a modulator of kinase activity, particularly in the context of cancer therapy. Researchers have demonstrated that Methyl (E)-4-[4-(1,2-Oxazol-3-ylmethylsulfonyl)piperazin-1-yl]-4-oxobut-2-enoylate exhibits selective inhibition of certain protein kinases, which are often overexpressed in malignant cells. This selectivity makes it a promising candidate for the development of targeted anticancer agents.

In terms of synthesis, this compound is typically prepared through a multi-step process involving nucleophilic substitution and condensation reactions. The key intermediates include the corresponding piperazine derivative and the oxazole-containing sulfonyl chloride, which are combined under controlled conditions to form the final product. The synthesis pathway has been optimized to ensure high yields and purity, making it suitable for large-scale production.

From an analytical standpoint, Methyl (E)-4-[4-(1,2-Oxazol-3-ylmethylsulfonyl)piperazin-1-yl]-4-oxobut-2-enoylate has been extensively characterized using advanced spectroscopic techniques such as NMR and mass spectrometry. These analyses confirm the compound's molecular formula (C16H16N3O5S) and molecular weight (376.38 g/mol), providing a solid foundation for further pharmacological investigations.

Looking ahead, ongoing research is focused on elucidating the mechanism of action of this compound at the molecular level. Preliminary findings suggest that it interacts with specific residues within the kinase active site, leading to allosteric changes that inhibit enzymatic function. Understanding these interactions will be critical for designing next-generation inhibitors with improved efficacy and reduced off-target effects.

In conclusion, Methyl (E)-4-[4-(1,2-Oxazol-3-yImethylsulfonyl)piperazin-I-YL]-4-OXObut-E-noate represents a significant advancement in medicinal chemistry due to its unique structure and biological properties. Its potential as an anticancer agent underscores the importance of continued research into its therapeutic applications and optimization for clinical use.

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